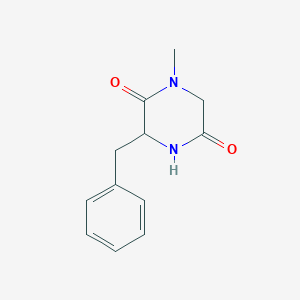
3-benzyl-1-methylpiperazine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-benzyl-1-methylpiperazine-2,5-dione is a heterocyclic compound that belongs to the class of piperazine derivatives. This compound is characterized by a piperazine ring substituted with a benzyl group at the 3-position and a methyl group at the 1-position. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-benzyl-1-methylpiperazine-2,5-dione can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can then be deprotected and cyclized to yield the desired compound . Another method involves the Ugi reaction, which is a multicomponent reaction known for its efficiency in constructing heterocyclic scaffolds .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The Ugi reaction, due to its versatility and high atom economy, is often employed in industrial settings. Additionally, solid-phase synthesis and photocatalytic methods have been explored for large-scale production .
化学反応の分析
Types of Reactions: 3-benzyl-1-methylpiperazine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the benzyl and methyl groups on the piperazine ring.
Common Reagents and Conditions:
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can lead to the formation of amines .
科学的研究の応用
作用機序
The mechanism of action of 3-benzyl-1-methylpiperazine-2,5-dione involves its interaction with specific molecular targets and pathways. Studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and disrupting cellular signaling pathways . The compound’s ability to form stable complexes with biological macromolecules, such as proteins and nucleic acids, contributes to its biological activity .
類似化合物との比較
3-Benzyl-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione: This compound has been studied for its anticancer properties and shares a similar piperazine-2,5-dione core.
2,5-Piperazinedione:
Uniqueness: 3-benzyl-1-methylpiperazine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its ability to interact with hydrophobic pockets in biological targets, while the methyl group contributes to its overall stability and reactivity .
特性
分子式 |
C12H14N2O2 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC名 |
3-benzyl-1-methylpiperazine-2,5-dione |
InChI |
InChI=1S/C12H14N2O2/c1-14-8-11(15)13-10(12(14)16)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,15) |
InChIキー |
YDVJUIYQSWRVIN-UHFFFAOYSA-N |
正規SMILES |
CN1CC(=O)NC(C1=O)CC2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Fluorophenyl)methyl]cycloheptan-1-ol](/img/structure/B8678750.png)
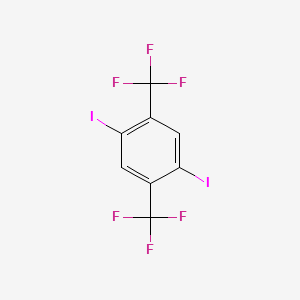
![3-[(6-Bromopyridin-2-yl)amino]propane-1,2-diol](/img/structure/B8678770.png)
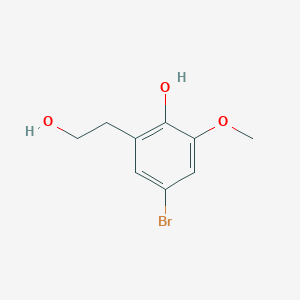
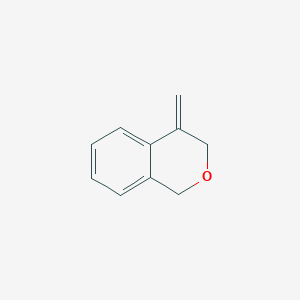
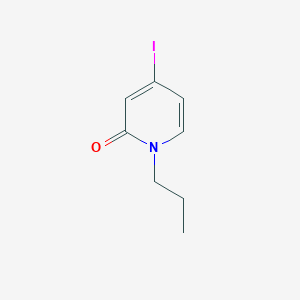
![1-[(2-Methoxyethoxy)methyl]-1H-pyrazole](/img/structure/B8678808.png)
![1-Piperazinecarboxylic acid, 4-[5-(methoxycarbonyl)-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B8678813.png)

![[4-(4-Chlorophenyl)-6,6-dimethyl-2,5-dihydropyran-3-yl]methanol](/img/structure/B8678836.png)
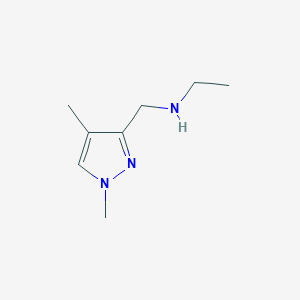
![5-[(Methylsulfonyl)methyl]thiophene-2-carboxylic acid](/img/structure/B8678846.png)
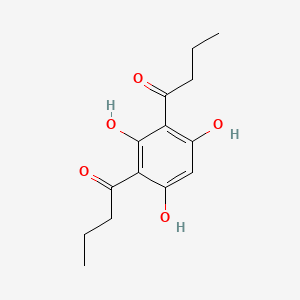
![N''-[4-(2-Nitrophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B8678860.png)
